6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one
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Overview
Description
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate starting materials such as 2-aminobenzamide and suitable chloro, hydroxy, and methoxy derivatives.
Reaction Conditions: The reaction conditions may include heating, use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Known for its anticancer properties.
7-Methoxyquinazoline: Studied for its antimicrobial activity.
1-Methylquinazoline: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C10H9ClN2O3 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-chloro-7-methoxy-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3/c1-13-7-4-8(16-2)6(11)3-5(7)9(14)12-10(13)15/h3-4H,1-2H3,(H,12,14,15) |
InChI Key |
HUBMVVZAICPGCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)NC1=O)Cl)OC |
Origin of Product |
United States |
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